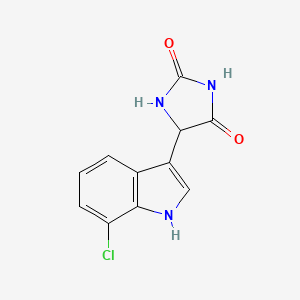
1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, an ethyl group, and a chloropropanone group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one typically involves the bromination of a precursor compound followed by a chlorination step. One common method involves the bromination of 2-ethyl-4-methylphenol to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction using 3-chloropropanoyl chloride to introduce the chloropropanone group.
Industrial Production Methods: In an industrial setting, the preparation of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent choice, and reaction time. The use of catalysts like aluminum chloride in the Friedel-Crafts acylation step can enhance the yield and efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the ketone group to an alcohol.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: Products include alcohols.
Aplicaciones Científicas De Investigación
1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of bromomethyl and chloropropanone groups on biological systems.
Mecanismo De Acción
The mechanism of action of 1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophiles, while the chloropropanone group can participate in electrophilic addition reactions. These interactions can affect molecular targets and pathways, leading to various biological and chemical effects.
Comparación Con Compuestos Similares
- 1-(4-(Bromomethyl)phenyl)-3-chloropropan-2-one
- 1-(4-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one
- 1-(4-(Bromomethyl)-2-isopropylphenyl)-3-chloropropan-2-one
Uniqueness: 1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one is unique due to the presence of both bromomethyl and chloropropanone groups, which confer distinct reactivity patterns. The ethyl group also influences the compound’s steric and electronic properties, making it different from its analogs.
Propiedades
Fórmula molecular |
C12H14BrClO |
|---|---|
Peso molecular |
289.59 g/mol |
Nombre IUPAC |
1-[4-(bromomethyl)-2-ethylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO/c1-2-10-5-9(7-13)3-4-11(10)6-12(15)8-14/h3-5H,2,6-8H2,1H3 |
Clave InChI |
KKYAQUQVYCEYQN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)CBr)CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


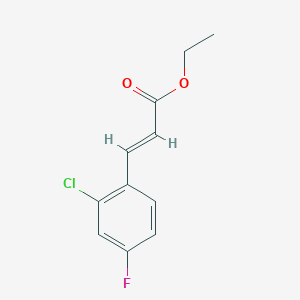
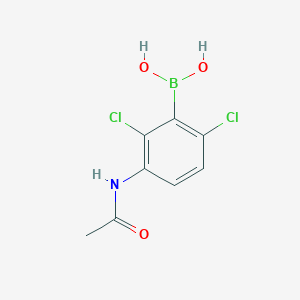

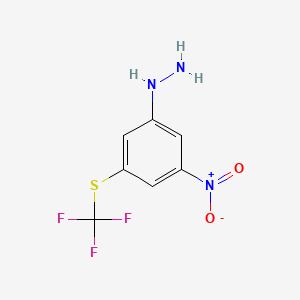

![2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14042675.png)
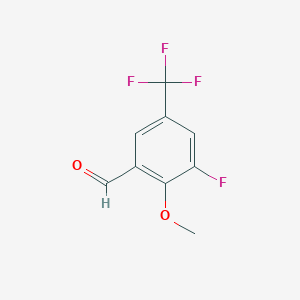

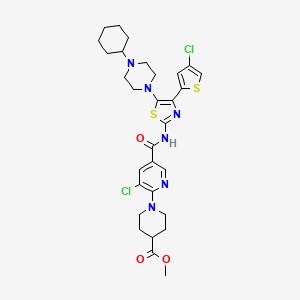

![Rac-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B14042709.png)


